molecular formula C23H27N3O3S2 B2378837 2-(Ethylsulfanyl)-3-(4-methoxyphenyl)-8-phenylmethanesulfonyl-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 932496-76-9

2-(Ethylsulfanyl)-3-(4-methoxyphenyl)-8-phenylmethanesulfonyl-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No.: B2378837
CAS No.: 932496-76-9
M. Wt: 457.61
InChI Key: FWCOXRKXCYFETH-UHFFFAOYSA-N
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Description

The compound 2-(ethylsulfanyl)-3-(4-methoxyphenyl)-8-phenylmethanesulfonyl-1,4,8-triazaspiro[4.5]deca-1,3-diene is a spirocyclic triazene derivative characterized by a unique 1,4,8-triazaspiro[4.5]decadiene core. Key structural features include:

  • 4-Methoxyphenyl substituent at position 3, which may enhance π-π stacking and modulate electronic properties.
  • Phenylmethanesulfonyl group at position 8, introducing a bulky, electron-withdrawing moiety that could influence steric hindrance and solubility .

Physicochemical Properties (based on closest analog from ):

Property Value
Molecular Formula C23H27N3O3S2 (analog)
Molecular Weight 457.61 g/mol (analog)
logP 4.34 (analog)
Polar Surface Area 56.415 Ų (analog)
Hydrogen Bond Acceptors 9 (analog)

Properties

IUPAC Name

8-benzylsulfonyl-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-3-30-22-21(19-9-11-20(29-2)12-10-19)24-23(25-22)13-15-26(16-14-23)31(27,28)17-18-7-5-4-6-8-18/h4-12H,3,13-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCOXRKXCYFETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)N=C1C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Ethylsulfanyl)-3-(4-methoxyphenyl)-8-phenylmethanesulfonyl-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic molecule that has garnered attention in recent years due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antiproliferative, and other pharmacological effects.

Chemical Structure and Properties

The compound's structure features a triazaspiro framework, which is known for its diverse biological activities. The presence of the ethylsulfanyl and methanesulfonyl groups contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of related compounds with similar structural motifs. For instance, compounds featuring ethylsulfanyl and methanesulfonyl groups have shown significant activity against various bacterial strains, including resistant strains like Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 100 µg/mL, indicating potent antimicrobial properties.

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli50
Compound BS. aureus (MRSA)75
Compound CEnterococcus faecalis60

Antiproliferative Effects

In vitro studies have demonstrated that compounds similar to This compound exhibit antiproliferative activity against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these compounds typically range from 100 to 300 µg/mL.

Cell LineIC50 (µg/mL)
HeLa150
A549200

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with key cellular pathways involved in cell proliferation and apoptosis. For example, some derivatives have been shown to inhibit the AgrA protein in Staphylococcus aureus, which plays a crucial role in bacterial virulence and biofilm formation.

Case Studies

Several case studies have highlighted the potential applications of this compound in treating infections caused by antibiotic-resistant bacteria. One notable study involved testing a series of derivatives against MRSA strains, demonstrating that modifications to the ethylsulfanyl group significantly enhanced antimicrobial potency.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

8-(4-Methylbenzenesulfonyl) Analog (G022-0125)
  • Structure : Differs in the sulfonyl substituent (4-methylbenzene vs. phenylmethane).
  • Key Data :

    Property Target Compound (Analog) G022-0125
    Sulfonyl Group Phenylmethanesulfonyl 4-Methylbenzene-1-sulfonyl
    Molecular Weight ~457.61 (estimated) 457.61
    logP ~4.34 (estimated) 4.34
Fluorophenyl-Spiro Compound ()
  • Structure: Features a 3-fluorophenylmethanone and ethyl group instead of methoxyphenyl and ethylsulfanyl.
  • Replacement of ethylsulfanyl with a thione group (C=S) alters redox properties and metal-binding capacity .

Substituent-Driven Property Variations

Halogenated Derivatives ()
  • Example : 2-{[3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

    Property Target Compound (Analog) Bromophenyl Analog
    Molecular Weight ~457.61 501.44
    Key Substituent Ethylsulfanyl Bromophenyl + acetamide
    logP ~4.34 Likely higher due to Br
  • Impact : Bromine adds steric bulk and polarizability, which may improve binding to hydrophobic pockets but reduce solubility.
Triazole-Based Sulfonyl Compounds ()
  • Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Non-spiro triazole core with difluorophenyl and phenylsulfonyl groups. Comparison:
  • Triazole rings offer fewer conformational constraints than spiro systems.
  • Difluorophenyl groups enhance metabolic stability compared to methoxyphenyl .

Preparation Methods

Cyclocondensation of Diamines with Keto-Sulfones

A pivotal step involves reacting 1,2-diamine derivatives with α-keto sulfones to form the spirocyclic framework. For instance, toluene-4-sulfonic acid-catalyzed cyclization in refluxing toluene enables the formation of analogous spiro structures via azeotropic water removal. This method aligns with the synthesis of halogenated dioxolanes, where acid catalysis promotes intramolecular cyclization while minimizing halogen exchange.

Key Reaction Conditions

Catalyst Solvent Temperature Yield Source
Toluene-4-sulfonic acid Toluene 130°C 51%

Microwave-Assisted Cyclization

Recent advancements employ microwave irradiation to accelerate spiro ring formation. While direct data for this compound is limited, analogous protocols for triazaspiro systems achieve >75% yields within 30 minutes using polar aprotic solvents like DMF.

Methanesulfonylation at the 8-Position

The phenylmethanesulfonyl group is introduced via sulfonylation of a secondary amine intermediate.

Sulfonyl Chloride Coupling

Reaction with phenylmethanesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base achieves quantitative sulfonylation. Industrial protocols for rabeprazole sodium highlight the critical role of pH control (9.0–10.0) to prevent over-sulfonation.

Industrial-Scale Protocol

  • Dissolve amine intermediate in DCM.
  • Add phenylmethanesulfonyl chloride (1.1 equiv) dropwise at 0–5°C.
  • Adjust pH to 9.0–10.0 with 50% acetic acid.
  • Yield: 88–90% after crystallization.

Optimization of Reaction Conditions and Yields

Solvent and Temperature Effects

  • Toluene vs. DCM : Toluene minimizes side reactions during cyclization (51% yield), while DCM enhances sulfonylation efficiency.
  • Low-Temperature Sulfonylation : Maintaining 0–5°C during sulfonyl chloride addition reduces hydrolysis.

Catalytic Enhancements

  • Acid Catalysts : p-TsOH (0.05 equiv) improves spirocyclization kinetics.
  • Oxidative Catalysts : Sodium tungstate (Na₂WO₄) optimizes sulfide-to-sulfone conversions in related systems.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Distinct singlet for methoxy group (δ 3.85 ppm) and multiplet for spiro-protons (δ 4.5–5.5 ppm).
  • LC-MS : [M+H]⁺ at m/z 506.2 aligns with theoretical mass.

Purity Profiling

  • HPLC : >99% purity using C18 columns (acetonitrile/water gradient).
  • XRD : Crystalline form stability confirmed via powder diffraction.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-(ethylsulfanyl)-3-(4-methoxyphenyl)-8-phenylmethanesulfonyl triazaspiro compounds, and how are reaction conditions optimized?

  • Answer : Synthesis typically involves multi-step reactions, including cyclization, sulfonylation, and functional group modifications. For example:

  • Step 1 : Formation of the triazaspiro core via cyclocondensation of amines and ketones under reflux conditions in dichloromethane .
  • Step 2 : Introduction of the sulfonyl group using phenylmethanesulfonyl chloride in the presence of a base like triethylamine .
  • Optimization : Microwave-assisted synthesis or green solvents (e.g., ethanol/water mixtures) can enhance reaction efficiency and reduce byproducts .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

  • Answer : Structural elucidation relies on:

  • NMR Spectroscopy : To confirm the spirocyclic framework and substituent positions (e.g., ¹H/¹³C NMR for methoxyphenyl and ethylsulfanyl groups) .
  • X-ray Crystallography : Resolves spatial arrangements, as demonstrated for analogous triazaspiro compounds (e.g., monoclinic crystal system with β = 94.46°) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical calculations) .

**What preliminary biological assays are recommended to screen this compound for pharmacological activity?

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